molecular formula C8H6N2O3 B1360826 6-nitro-1H-indol-4-ol CAS No. 885520-71-8

6-nitro-1H-indol-4-ol

Cat. No.: B1360826
CAS No.: 885520-71-8
M. Wt: 178.14 g/mol
InChI Key: VJCZTHNTMMDCLZ-UHFFFAOYSA-N
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Description

6-nitro-1H-indol-4-ol is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry . The compound this compound features a nitro group at the 6th position and a hydroxyl group at the 4th position on the indole ring, which can influence its chemical reactivity and biological properties.

Preparation Methods

The synthesis of 6-nitro-1H-indol-4-ol can be achieved through various synthetic routes. One common method involves the nitration of 1H-indol-4-ol using nitric acid under controlled conditions . Another approach is the use of transition metal-catalyzed reactions, which can provide high yields and selectivity . Industrial production methods often involve optimizing these synthetic routes to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

6-nitro-1H-indol-4-ol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include nitric acid for nitration, hydrogen gas for reduction, and various electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-nitro-1H-indol-4-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-nitro-1H-indol-4-ol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with target proteins, influencing their activity . The indole ring itself is known to interact with multiple receptors, contributing to the compound’s pharmacological properties .

Comparison with Similar Compounds

6-nitro-1H-indol-4-ol can be compared with other indole derivatives such as:

Properties

IUPAC Name

6-nitro-1H-indol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-4-5(10(12)13)3-7-6(8)1-2-9-7/h1-4,9,11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJCZTHNTMMDCLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=CC(=C2)[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60646347
Record name 6-Nitro-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885520-71-8
Record name 6-Nitro-1H-indol-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60646347
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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